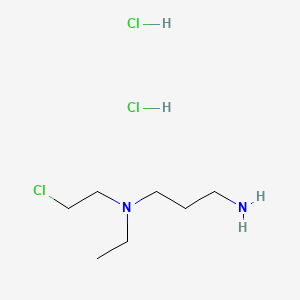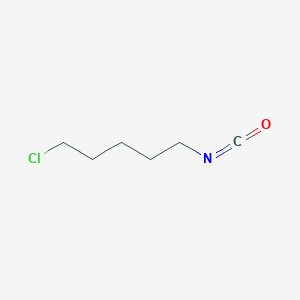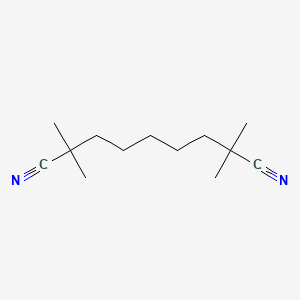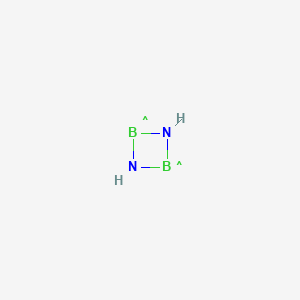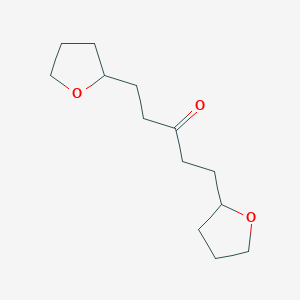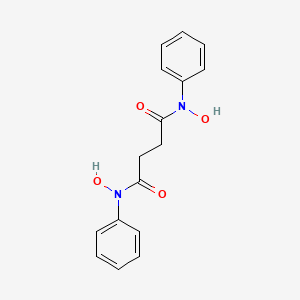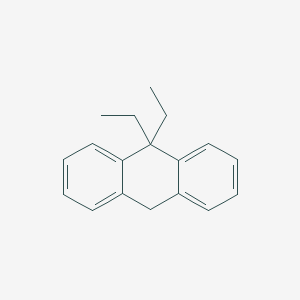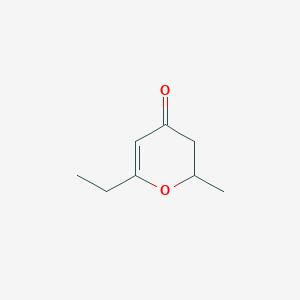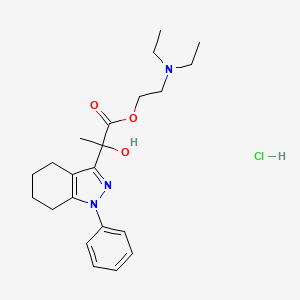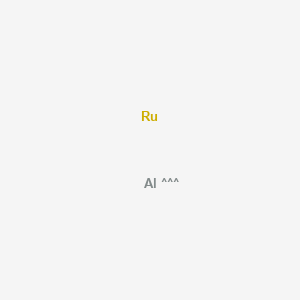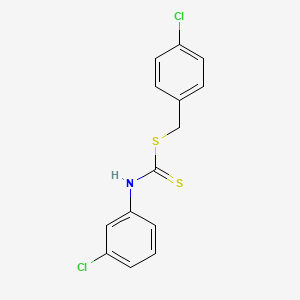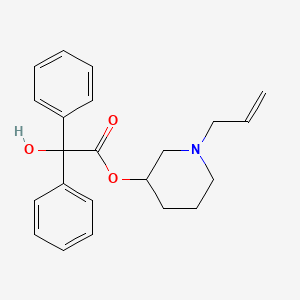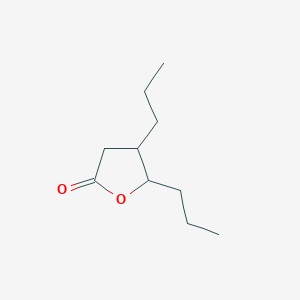
4,5-Dipropyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dipropyloxolan-2-one is an organic compound with the molecular formula C9H16O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of two propyl groups attached to the 4th and 5th positions of the oxolane ring. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dipropyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dipropyl-1,4-butanediol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at high temperatures. The catalyst, often a solid acid like zeolite, promotes the cyclization reaction, leading to the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dipropyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Propyl-substituted carboxylic acids or ketones.
Reduction: More saturated oxolane derivatives.
Substitution: Halogenated oxolane derivatives.
Scientific Research Applications
4,5-Dipropyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dipropyloxolan-2-one involves its interaction with various molecular targets. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of propyl groups.
4,5-Diethyloxolan-2-one: Similar structure but with ethyl groups instead of propyl groups.
4,5-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of propyl groups.
Uniqueness
4,5-Dipropyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of propyl groups enhances its hydrophobicity and influences its reactivity compared to other oxolane derivatives.
Properties
CAS No. |
22334-94-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,5-dipropyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-5-8-7-10(11)12-9(8)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
NLJHELVLYNZKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)OC1CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


